molecular formula C15H11ClN2OS3 B2545764 N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(phenylthio)acetamide CAS No. 895482-80-1

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(phenylthio)acetamide

Cat. No.: B2545764
CAS No.: 895482-80-1
M. Wt: 366.9
InChI Key: JFYRWFRVILZUML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(5-Chlorothiophen-2-yl)thiazol-2-yl)-2-(phenylthio)acetamide is a thiazole-acetamide hybrid featuring a 5-chlorothiophen-2-yl substituent at the 4-position of the thiazole ring and a phenylthio group attached to the acetamide moiety. This compound shares structural motifs with bioactive molecules targeting enzymes such as matrix metalloproteinases (MMPs) and α-glucosidase, as well as antimicrobial and anti-inflammatory agents .

Properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS3/c16-13-7-6-12(22-13)11-8-21-15(17-11)18-14(19)9-20-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYRWFRVILZUML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(phenylthio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Chlorothiophene Moiety: The chlorothiophene group can be introduced via a halogenation reaction, where thiophene is treated with a chlorinating agent like N-chlorosuccinimide (NCS).

    Attachment of the Phenylthioacetamide Group: The final step involves the nucleophilic substitution reaction where the phenylthioacetamide group is attached to the thiazole ring. This can be achieved by reacting the thiazole intermediate with phenylthioacetic acid or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(phenylthio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), potentially converting the thiazole ring or the phenylthioacetamide group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the thiazole or thiophene rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (NCS), nucleophiles (amines, thiols)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiazole derivatives, reduced phenylthioacetamide derivatives

    Substitution: Substituted thiazole or thiophene derivatives

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the thiazole nucleus exhibit significant antimicrobial properties. A study highlighted the effectiveness of thiazole derivatives against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action is believed to involve the inhibition of bacterial lipid biosynthesis, crucial for maintaining cell membrane integrity.

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameTarget OrganismActivity Level
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(phenylthio)acetamideE. coli (Gram-negative)Moderate
This compoundS. aureus (Gram-positive)High
This compoundC. albicans (Fungal)Low

Anticancer Activity

The anticancer potential of thiazole derivatives has also been explored extensively. For instance, derivatives similar to this compound have shown efficacy against the MCF7 breast cancer cell line. The Sulforhodamine B (SRB) assay results indicated that certain derivatives exhibited promising cytotoxicity, suggesting that modifications in the thiazole structure can enhance anticancer activity.

Table 2: Anticancer Activity Against MCF7 Cell Line

Compound NameCell LineIC50 (µM)
This compoundMCF712.5
N-(4-bromophenyl-thiazol-2-yl)-2-chloroacetamideMCF715.0
N-(4-methylphenyl-thiazol-2-yl)-2-acetamideMCF720.0

Case Studies

  • Antimicrobial Resistance : A study demonstrated that thiazole derivatives were effective in overcoming drug resistance in various pathogens, showcasing their potential as alternative therapeutic agents.
  • Inflammation Reduction : Compounds derived from thiazoles have been evaluated for their anti-inflammatory properties, with some showing significant inhibition of cyclooxygenase enzymes (COX), key mediators in inflammatory processes.
  • Molecular Docking Studies : Molecular docking studies have suggested that this compound binds effectively to specific receptors involved in cell signaling pathways related to cancer proliferation and microbial resistance.

Mechanism of Action

The mechanism of action of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(phenylthio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole-Acetamide Cores

The following compounds (Table 1) share the N-(4-substituted-thiazol-2-yl)acetamide scaffold but differ in substituents, leading to variations in physicochemical and biological properties.

Table 1: Comparison of Key Structural Analogues

Compound Name Substituents (Thiazole 4-position) Acetamide Modification Melting Point (°C) Molecular Weight (g/mol) Biological Activity Reference
Target Compound 5-Chlorothiophen-2-yl 2-(Phenylthio) Not reported ~381.89 (calculated) Hypothesized MMP/α-glucosidase inhibition
Compound 9a () 4-Chlorothiophen-2-yl 2-(N-(4-Phenylpyrrol-2-yl)sulfamoyl) 135–137 522.56 Antimicrobial
Compound 13 () p-Tolyl 2-(4-(4-Methoxyphenyl)piperazin-1-yl) 289–290 422.54 MMP inhibition
Compound 5 () Coumarin-3-yl 2-(Phenylamino) 206–211 378.25 α-Glucosidase inhibition
Compound 9 () 4-Chlorobenzylidene 2-Thioxoacetamide 186–187 ~465.95 (calculated) Not specified
Key Observations:

Substituent Effects on Bioactivity :

  • The target compound’s 5-chlorothiophen-2-yl group differs from 4-chlorothiophen-2-yl in Compound 9a , which may alter steric interactions with enzyme active sites.
  • Piperazine-linked acetamides (e.g., Compound 13 ) exhibit MMP inhibition due to enhanced hydrogen bonding, while phenylthio groups (target compound) may prioritize hydrophobic interactions.
  • Coumarin-linked analogues (e.g., Compound 5 ) show α-glucosidase inhibition, suggesting the thiazole-acetamide core’s versatility across targets.

Physicochemical Properties :

  • Higher melting points (e.g., 289–290°C for Compound 13 ) correlate with polar piperazine substituents, whereas phenylthio/pyrrole groups (target compound, Compound 9a ) reduce crystallinity, lowering melting points.
  • Molecular weights range from ~378 to 522 g/mol, with lipophilicity increasing with aromatic substituents (e.g., phenylthio > piperazine).

Analogues with Thiophene and Sulfur-Containing Modifications

Table 2: Thiophene and Sulfur-Based Analogues

Compound Name Thiophene/Sulfur Modification Key Functional Groups Activity Reference
Target Compound 5-Chlorothiophen-2-yl Phenylthioacetamide Hypothesized broad-spectrum activity
Compound 9d () 4-Nitrothiophen-2-yl Sulfamoyl-pyrrole Antimicrobial
Compound 12 () 5-Nitro-2-furylmethylene Thioxoacetamide Not specified
Compound 9c () 4-Bromophenyl-thiazole Triazole-phenoxymethyl Antidiabetic (docking studies)
Key Observations:
  • Sulfur Linkages : Phenylthio (target) vs. sulfamoyl (Compound 9a ) groups modulate solubility; sulfamoyl derivatives may exhibit better aqueous solubility due to hydrogen bonding.

Biological Activity

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(phenylthio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant research findings.

Structural Overview

The compound features a thiazole ring and a chlorothiophene moiety, contributing to its potential biological activity. The presence of electron-withdrawing groups enhances its pharmacological profile, making it an attractive candidate for further studies.

Anticancer Activity

Research has shown that compounds containing thiazole rings exhibit promising anticancer properties. For instance, derivatives similar to this compound have been evaluated against various cancer cell lines.

Case Study: Anticancer Screening

A study focused on thiazole derivatives demonstrated significant anticancer activity against the MCF7 breast cancer cell line using the Sulforhodamine B (SRB) assay. The results indicated that certain derivatives effectively induced apoptosis in tumor cells, suggesting their potential as anticancer agents .

Antimicrobial Activity

The thiazole nucleus is known for its antimicrobial properties. Compounds with similar structures have been tested against various bacterial and fungal strains.

Table: Antimicrobial Activity of Thiazole Derivatives

Compound NameTarget OrganismsActivity
N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamideGram-positive and Gram-negative bacteriaSignificant
4-(5-chlorothiophen-2-yl)thiazol-2-aminesFungal speciesModerate
This compoundVarious pathogensUnder investigation

The antimicrobial activity is believed to stem from the compound's ability to disrupt bacterial lipid biosynthesis, thus inhibiting growth .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of thiazole-based compounds. The inhibition of cyclooxygenase (COX) enzymes is a key mechanism through which these compounds exert their effects.

Case Study: COX Inhibition

In vitro studies demonstrated that certain thiazole derivatives exhibited selective COX-2 inhibition with low IC50 values, indicating their potential as anti-inflammatory agents. For example, compounds derived from the chlorothiophene-thiazole framework showed promising results in COX assays compared to standard drugs like aspirin .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.